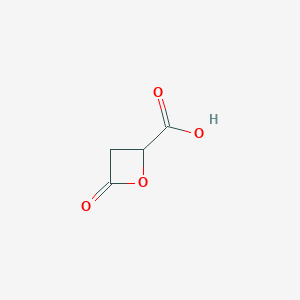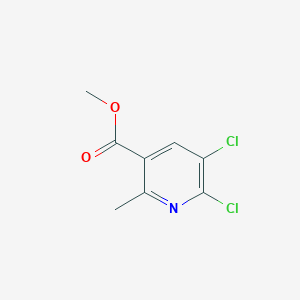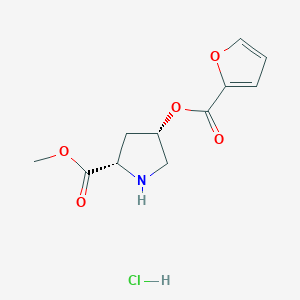
4-Oxooxetane-2-carboxylic acid
Vue d'ensemble
Description
4-Oxooxetane-2-carboxylic acid is a chemical compound with the formula C4H4O4 . It has a molecular weight of 116.07 g/mol . This compound is used as a building block in copolymers, which are used as coating materials for medical devices .
Synthesis Analysis
The synthesis of oxazolines, which are similar to oxetanes, often involves the reaction of amino alcohols with carboxylic acids . This process typically involves a nucleophilic attack and an intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 4-Oxooxetane-2-carboxylic acid includes a total of 12 bonds. There are 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Oxooxetane-2-carboxylic acid include a molecular weight of 116.07216 g/mol and a chemical formula of C4H4O4 . It contains a total of 12 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group .Applications De Recherche Scientifique
Bioisosteres in Medicinal Chemistry
4-Oxooxetane-2-carboxylic acid and its derivatives, such as oxetan-3-ol, are explored as potential bioisosteres for the carboxylic acid functional group in medicinal chemistry. Research suggests these compounds may serve as isosteric replacements for the carboxylic acid moiety, offering alternative physicochemical properties and biological activities (Lassalas et al., 2017).
Organic Synthesis and Catalysis
The utility of 4-oxooxetane-2-carboxylic acid extends to organic synthesis. Studies have shown its role in the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids, using catalysts such as 2-iodoxybenzenesulfonic acid, highlighting its versatility in chemical transformations (Uyanik et al., 2009).
Precursor in Polymer Synthesis
It serves as a chiral precursor in the preparation of functionalized racemic or optically active poly(malic acid) derivatives. This application is significant in the development of functionalized multimeric macromolecules, such as reactive polymers and macromolecular prodrugs (Leboucher-Durand et al., 1996).
Photoredox Catalysis
In photoredox catalysis, carboxylic acids like 4-oxooxetane-2-carboxylic acid are used as activation groups for radical Michael additions. This approach provides a platform for generating Michael donors without requiring organometallic activation, broadening the scope of conjugate addition strategies in synthetic chemistry (Chu et al., 2014).
Building Blocks in Organic Synthesis
The compound and its related structures find applications as building blocks in organic synthesis. They are particularly useful in the biotechnological preparation of oxo- and hydroxycarboxylic acids, providing new avenues for creating hydrophilic triazines, spiro-connected heterocycles, and other complex molecules (Aurich et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that oxetane-containing compounds (occs), a group to which 4-oxooxetane-2-carboxylic acid belongs, are produced by microorganisms and found in marine invertebrates, algae, and plants . They are of great interest as potential pharmacophores with a significant spectrum of biological activities .
Mode of Action
Occs are known to exhibit diverse biological activities, suggesting that they interact with various biological targets .
Biochemical Pathways
Occs are known to have antineoplastic, antiviral, and antifungal activities , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (11607) and its structure, suggest that it may have favorable pharmacokinetic properties .
Result of Action
Occs are known to exhibit a range of biological activities, including antineoplastic, antiviral, and antifungal effects .
Action Environment
It is known that occs are produced by microorganisms and found in diverse environments, suggesting that they may be stable and effective under a variety of conditions .
Propriétés
IUPAC Name |
4-oxooxetane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3-1-2(8-3)4(6)7/h2H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTWZASRXNRBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)

amine](/img/structure/B1426358.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)



![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)


